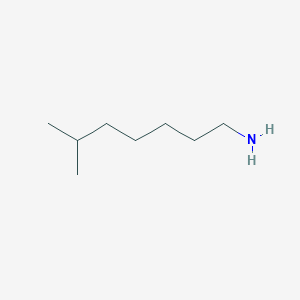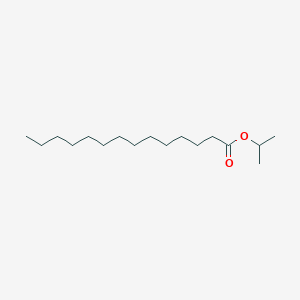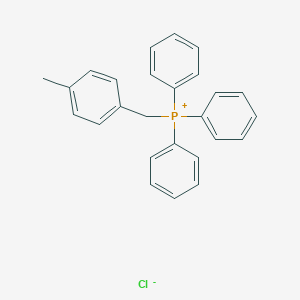
Hexadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexadecylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexadecylamine with hydrochloric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the crystallization of the salt from methanol .
Chemical Reactions Analysis
Hexadecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: It is generally stable and does not undergo significant oxidation or reduction under normal conditions.
Reactivity with Strong Oxidizers and Reducing Agents: It is incompatible with many strong oxidizers and reducing agents, such as metal hydrides and organometallics.
Scientific Research Applications
Hexadecylammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecylammonium chloride is primarily based on its cationic nature. It adsorbs onto the surface of bacterial cells, diffuses through the cell wall, and disrupts the cytoplasmic membrane, leading to cell lysis . This property makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Hexadecylammonium chloride is part of the broader class of quaternary ammonium compounds (QACs). Similar compounds include:
- Dodecyltrimethylammonium chloride
- Trimethyloctadecylammonium chloride
- Benzyldimethylthis compound
Compared to these compounds, this compound is unique due to its specific alkyl chain length, which influences its surface-active properties and antimicrobial efficacy .
Properties
CAS No. |
1602-97-7 |
|---|---|
Molecular Formula |
C16H36ClN |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
hexadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
InChI Key |
ZWGTVKDEOPDFGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[NH3+].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCN.Cl |
Key on ui other cas no. |
1602-97-7 |
Related CAS |
143-27-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)

